Cas no 1643874-09-2 (3-(2-phenylethyl)cyclobutanecarboxylic acid)

3-(2-Phenylethyl)cyclobutanecarboxylic acid is a cyclic carboxylic acid derivative featuring a phenyl-substituted ethyl group attached to a cyclobutane ring. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclobutane ring enhances rigidity, while the phenyl group offers potential for further functionalization. Its carboxylic acid moiety allows for diverse derivatization, including esterification or amidation, facilitating applications in drug discovery and material science. The compound’s balanced lipophilicity and structural stability make it suitable for probing structure-activity relationships in medicinal chemistry. High purity grades ensure reproducibility in research and industrial applications.
3-(2-phenylethyl)cyclobutanecarboxylic acid structure
1643874-09-2 structure
Product name:3-(2-phenylethyl)cyclobutanecarboxylic acid
CAS No:1643874-09-2
MF:C13H16O2
MW:204.264944076538
CID:5290073

3-(2-phenylethyl)cyclobutanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Phenethylcyclobutane-1-carboxylic acid
    • 3-(2-phenylethyl)cyclobutanecarboxylic acid
    • Inchi: 1S/C13H16O2/c14-13(15)12-8-11(9-12)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)
    • InChI Key: VHSRZZGSRVSFEK-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)CC(CCC2=CC=CC=C2)C1

3-(2-phenylethyl)cyclobutanecarboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU2970-1G
3-(2-phenylethyl)cyclobutanecarboxylic acid
1643874-09-2 95%
1g
¥ 4,620.00 2023-04-14

Additional information on 3-(2-phenylethyl)cyclobutanecarboxylic acid

Exploring the Chemistry and Applications of 3-(2-Phenylethyl)cyclobutanecarboxylic Acid (CAS No. 1643874-09-2)

In the realm of organic chemistry, 3-(2-phenylethyl)cyclobutanecarboxylic acid (CAS No. 1643874-09-2) stands out as a compound of significant interest due to its unique structural features and potential applications. This article delves into the properties, synthesis, and uses of this fascinating molecule, while also addressing common queries and trending topics in the field.

The compound 3-(2-phenylethyl)cyclobutanecarboxylic acid belongs to a class of cyclobutane derivatives, which have garnered attention in recent years for their role in pharmaceutical research and material science. With the increasing demand for novel chemical entities in drug discovery, researchers are actively exploring the potential of cyclobutanecarboxylic acid derivatives as building blocks for more complex molecules.

One of the most frequently asked questions about CAS 1643874-09-2 relates to its synthesis. The compound can be prepared through various routes, with the most common involving the functionalization of cyclobutanecarboxylic acid with a phenylethyl group. Recent advancements in catalytic methods have made the production of such functionalized cyclobutane compounds more efficient and environmentally friendly, aligning with the current focus on green chemistry principles.

The structural characteristics of 3-(2-phenylethyl)cyclobutanecarboxylic acid contribute to its potential applications. The cyclobutane ring, known for its angle strain, often imparts unique reactivity to molecules, making them valuable intermediates in organic synthesis. Meanwhile, the phenyl group offers opportunities for π-π interactions, which are crucial in many biological systems and material applications.

In pharmaceutical research, derivatives of cyclobutanecarboxylic acid have shown promise in various therapeutic areas. While 3-(2-phenylethyl)cyclobutanecarboxylic acid itself may not be a drug candidate, its structure serves as an important scaffold for medicinal chemistry exploration. Researchers are particularly interested in how modifications to this core structure might lead to compounds with improved bioavailability or target specificity.

The compound's potential extends beyond pharmaceuticals. In material science, CAS 1643874-09-2 and related structures are being investigated for their possible use in polymer chemistry. The rigid cyclobutane ring could contribute to the thermal stability of materials, while the carboxylic acid functionality allows for further chemical modifications. This dual nature makes 3-(2-phenylethyl)cyclobutanecarboxylic acid an intriguing subject for materials researchers.

Analytical characterization of 3-(2-phenylethyl)cyclobutanecarboxylic acid typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are essential for verifying the purity and structure of the compound, especially when it's used as a reference standard or intermediate in synthesis. The availability of high-quality analytical data for CAS 1643874-09-2 is crucial for researchers relying on this compound in their work.

From a commercial perspective, the demand for specialized cyclobutanecarboxylic acid derivatives has been steadily increasing. Suppliers of 3-(2-phenylethyl)cyclobutanecarboxylic acid often highlight its high purity and consistent quality as key selling points. The compound's relatively stable nature under standard storage conditions makes it a practical choice for laboratory use and industrial applications alike.

Recent trends in chemical research have brought renewed attention to strained ring systems like cyclobutanes. The unique properties of 3-(2-phenylethyl)cyclobutanecarboxylic acid make it a valuable tool for studying ring strain effects on chemical reactivity and molecular interactions. This aligns with current interests in understanding how molecular geometry influences chemical behavior.

Safety considerations for handling CAS 1643874-09-2 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper protective equipment and ventilation are recommended when working with this chemical, as with any laboratory substance. The compound's material safety data sheet provides detailed handling instructions for researchers.

Looking to the future, 3-(2-phenylethyl)cyclobutanecarboxylic acid may find new applications as research into strained ring compounds continues to advance. Its combination of a strained cyclobutane ring with aromatic and carboxylic acid functionalities makes it a versatile intermediate with potential uses that researchers are only beginning to explore fully.

For those seeking more information about 3-(2-phenylethyl)cyclobutanecarboxylic acid, numerous scientific databases and chemical supplier catalogs contain detailed specifications. The compound's growing importance in research ensures that new findings about its properties and applications continue to emerge in the scientific literature.

In conclusion, 3-(2-phenylethyl)cyclobutanecarboxylic acid (CAS No. 1643874-09-2) represents an interesting intersection of structural chemistry and practical applications. Its unique features make it valuable for both academic research and potential industrial uses, particularly in fields that benefit from strained ring systems and versatile functional groups.

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